![molecular formula C11H6ClF3N2OS B10977460 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B10977460.png)

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,2,2-trifluoroacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

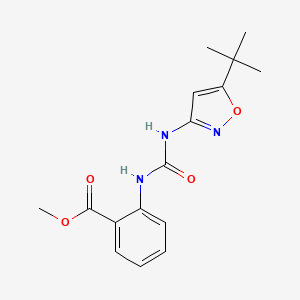

N-[4-(4-Chlorphenyl)-1,3-thiazol-2-yl]-2,2,2-trifluoracetamid ist eine Verbindung, die zur Klasse der Thiazolderivate gehört. Thiazole sind heterozyklische Verbindungen, die sowohl Schwefel- als auch Stickstoffatome in einem fünfgliedrigen Ring enthalten. Diese spezielle Verbindung zeichnet sich durch das Vorhandensein einer Chlorphenylgruppe und einer Trifluoracetamidgruppe aus, die an den Thiazolring gebunden sind. Thiazolderivate sind bekannt für ihre vielfältigen biologischen Aktivitäten, darunter antimikrobielle, antimykotische, antivirale und krebshemmende Eigenschaften .

Vorbereitungsmethoden

Die Synthese von N-[4-(4-Chlorphenyl)-1,3-thiazol-2-yl]-2,2,2-trifluoracetamid beinhaltet typischerweise die Reaktion von 4-Chlorbenzaldehyd mit Thiosemicarbazid unter Bildung von 4-(4-Chlorphenyl)-1,3-thiazol-2-amin. Dieses Zwischenprodukt wird dann mit Trifluoressigsäureanhydrid umgesetzt, um das Endprodukt zu erhalten. Die Reaktionsbedingungen umfassen normalerweise das Rückflusskochen der Reaktanten in einem geeigneten Lösungsmittel wie Ethanol oder Acetonitril .

Industrielle Produktionsmethoden für diese Verbindung können ähnliche Synthesewege verwenden, aber für die Großproduktion optimiert werden. Dies umfasst die Verwendung von Durchflussreaktoren und automatisierten Systemen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten .

Analyse Chemischer Reaktionen

N-[4-(4-Chlorphenyl)-1,3-thiazol-2-yl]-2,2,2-trifluoracetamid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Der Thiazolring kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid reduziert werden.

Substitution: Die Chlorphenylgruppe kann nukleophile Substitutionsreaktionen mit Nukleophilen wie Aminen oder Thiolen eingehen.

Zu den in diesen Reaktionen verwendeten gängigen Reagenzien und Bedingungen gehören organische Lösungsmittel wie Dichlormethan oder Ethanol sowie Katalysatoren wie Palladium auf Kohlenstoff oder Kupfersulfat. Wichtige Produkte, die aus diesen Reaktionen entstehen, sind verschiedene substituierte Thiazolderivate mit potentiellen biologischen Aktivitäten.

Wissenschaftliche Forschungsanwendungen

N-[4-(4-Chlorphenyl)-1,3-thiazol-2-yl]-2,2,2-trifluoracetamid wurde ausgiebig auf seine Anwendungen in der wissenschaftlichen Forschung untersucht, darunter:

Biologie: Es wurde auf seine antimikrobiellen und antimykotischen Eigenschaften untersucht, was es zu einem potenziellen Kandidaten für die Entwicklung neuer Antibiotika und Antimykotika macht.

Medizin: Es wurde auf seine krebshemmenden Eigenschaften untersucht, insbesondere bei der Behandlung von Prostata- und Brustkrebs. Es zeigte vielversprechende Ergebnisse bei der Hemmung des Wachstums von Krebszellen in vitro.

Industrie: Es wird bei der Entwicklung von Agrochemikalien und Pestiziden eingesetzt, da es das Wachstum schädlicher Mikroorganismen hemmen kann

Wirkmechanismus

Der Wirkmechanismus von N-[4-(4-Chlorphenyl)-1,3-thiazol-2-yl]-2,2,2-trifluoracetamid beinhaltet die Hemmung wichtiger Enzyme und Proteine in Mikroorganismen und Krebszellen. Die Verbindung zielt auf spezifische molekulare Signalwege ab, wie z. B. die Hemmung der DNA-Synthese und Zellteilung, was zum Zelltod führt. Die Trifluoracetamidgruppe verstärkt die Fähigkeit der Verbindung, Zellmembranen zu durchdringen, wodurch ihre Wirksamkeit gesteigert wird .

Wirkmechanismus

The mechanism of action of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,2,2-trifluoroacetamide involves the inhibition of key enzymes and proteins in microorganisms and cancer cells. The compound targets specific molecular pathways, such as the inhibition of DNA synthesis and cell division, leading to cell death. The trifluoroacetamide group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .

Vergleich Mit ähnlichen Verbindungen

N-[4-(4-Chlorphenyl)-1,3-thiazol-2-yl]-2,2,2-trifluoracetamid kann mit anderen Thiazolderivaten verglichen werden, wie z. B.:

Sulfathiazol: Ein antimikrobielles Medikament zur Behandlung von bakteriellen Infektionen.

Ritonavir: Ein antiretrovirales Medikament zur Behandlung von HIV/AIDS.

Abafungin: Ein Antimykotikum zur Behandlung von Pilzinfektionen.

Was N-[4-(4-Chlorphenyl)-1,3-thiazol-2-yl]-2,2,2-trifluoracetamid von anderen Thiazolderivaten unterscheidet, ist seine Trifluoracetamidgruppe, die seine biologische Aktivität verstärkt und es im Vergleich zu anderen Thiazolderivaten effektiver macht, Zellmembranen zu durchdringen .

Eigenschaften

Molekularformel |

C11H6ClF3N2OS |

|---|---|

Molekulargewicht |

306.69 g/mol |

IUPAC-Name |

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,2,2-trifluoroacetamide |

InChI |

InChI=1S/C11H6ClF3N2OS/c12-7-3-1-6(2-4-7)8-5-19-10(16-8)17-9(18)11(13,14)15/h1-5H,(H,16,17,18) |

InChI-Schlüssel |

HWBCRPUYUJXHAS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C(F)(F)F)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(2E)-1,3-benzothiazol-2(3H)-ylidenecarbamoyl]phenyl}morpholine-4-carboxamide](/img/structure/B10977381.png)

![Dimethyl 3,3'-[(1,4-dioxobutane-1,4-diyl)diimino]dithiophene-2-carboxylate](/img/structure/B10977385.png)

methanone](/img/structure/B10977386.png)

![2-{[(4-Chlorophenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10977401.png)

![2-chloro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B10977415.png)

![1-methyl-5-(1H-pyrrol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B10977416.png)

![2-{[(3-Bromophenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B10977434.png)

![3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-phenylbenzamide](/img/structure/B10977442.png)